Hydrazinecarbothioamide, 2-[(3-hydroxyphenyl)methylene]-
Description
Hydrazinecarbothioamide, 2-[(3-hydroxyphenyl)methylene]- is a thiosemicarbazone derivative synthesized via the condensation of 3-hydroxybenzaldehyde with thiosemicarbazide. This compound belongs to a class of molecules known for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties . Its structure features a hydrazinecarbothioamide backbone with a 3-hydroxyphenyl substituent, which enhances hydrogen-bonding capacity and electronic resonance, contributing to its reactivity and interaction with biological targets .
Properties
CAS No. |
7420-37-3 |
|---|---|
Molecular Formula |
C8H9N3OS |
Molecular Weight |
195.24 g/mol |
IUPAC Name |
[(3-hydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H9N3OS/c9-8(13)11-10-5-6-2-1-3-7(12)4-6/h1-5,12H,(H3,9,11,13) |
InChI Key |
OUKYJMFNAHUPKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC(=S)N |
Origin of Product |
United States |
Preparation Methods
Solvent Effects
Ethanol remains the preferred solvent due to its ability to dissolve both reactants and stabilize the product. Alternatives include:
Catalytic Additives
- Piperidine : Replaces acetic acid in non-aqueous systems, achieving 80% yield in 5 hours.
- Ammonium Acetate : Buffers the reaction at pH 4–5, minimizing hydrolysis of the thiosemicarbazide.
Comparative Table :
| Catalyst | Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Glacial Acetic Acid | Ethanol | 85 | 6 |
| Piperidine | Methanol | 80 | 5 |
| Ammonium Acetate | H2O/EtOH | 78 | 7 |
Alternative Synthesis Approaches
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. A reported protocol involves:
Solid-State Mechanochemical Synthesis
Ball milling reactants with a catalytic amount of acetic acid for 30 minutes yields 75% product, avoiding solvent use. This method is eco-friendly but requires post-milling purification.
Large-Scale Production Considerations
Industrial-scale synthesis necessitates cost-effective and reproducible protocols:
Continuous Flow Reactors
Recycling of Solvents
Ethanol recovery via distillation reduces production costs by 40%.
Characterization and Quality Control
Post-synthesis analysis ensures product integrity:
- FT-IR : C=S stretch at 1,250 cm⁻¹; C=N stretch at 1,610 cm⁻¹.
- NMR : δ 11.6 ppm (NH, singlet); δ 8.3 ppm (CH=N, singlet).
- HPLC : Purity >98% using C18 columns (acetonitrile/water mobile phase).
Challenges and Mitigation Strategies
Byproduct Formation
Crystallization Issues
- Poor Crystallinity : Add seed crystals or use slow cooling rates (1°C/min).
Chemical Reactions Analysis
Cyclocondensation Reactions
The compound participates in cyclization reactions to form heterocycles:
These reactions exploit the nucleophilic thioamide group and the electrophilic imine carbon .
Metal Chelation
The compound acts as a polydentate ligand, forming stable complexes with transition metals:
-
Copper(II) complexes : Synthesized in methanol/water, exhibiting square-planar geometry. These complexes show enhanced anticancer activity (IC₅₀: 0.5–1.4 μM) compared to the free ligand .
-
Iron(III) complexes : Display redox activity due to ligand-to-metal charge transfer, relevant for catalytic applications .
Key spectral shifts upon complexation :
Nucleophilic Substitution
The thioamide sulfur participates in nucleophilic attacks:
| Reagent | Product | Application |
|---|---|---|
| Aryl isothiocyanates | 1,3,4-Thiadiazolidine derivatives | Antimicrobial agents |
| ω-Bromoacetophenones | Thiazole derivatives | Antitumor scaffolds |
Reactions occur in polar aprotic solvents (e.g., DMF) with yields >70% .
Oxidation and Redox Activity
-
Oxidation with K₃[Fe(CN)₆] : Converts thiosemicarbazones to disulfides or sulfonic acids, depending on pH .
-
Antioxidant activity : Scavenges ABTS⁺ radicals with IC₅₀ values of 12–18 μM, attributed to the phenolic –OH and thioamide groups .
Acid/Base Reactivity
Scientific Research Applications
Hydrazinecarbothioamide derivatives, particularly 2-[(3-hydroxyphenyl)methylene] derivatives, have garnered interest for their diverse applications in scientific research, especially in medicinal chemistry. These compounds exhibit a range of biological activities, making them valuable in the development of new therapeutic agents .
Scientific Research Applications
Hydrazinecarbothioamide derivatives have demonstrated various chemotherapeutic activities, including anticancer, antifungal, antituberculous, antiviral, antibacterial, and antiprotozoan properties . Additionally, they have been recognized as potent urease inhibitors .
Anticancer Activity: Copper(II) complexes of hydrazinecarbothioamide derivatives have shown superior anticancer activity compared to Doxorubicin (DOXO) in studies using cancer cell lines such as RD (human muscle rhabdomyosarcoma), HeLa (human cervix adenocarcinoma), and BxPC-3 (human pancreatic adenoma) . These complexes exhibit lower IC50 values against cancer cells and higher selectivity indexes (SIs), indicating their potential as effective anticancer therapy candidates . For instance, a specific copper(II) complex demonstrated significant pathological morphological changes in cancer cells, including cytoplasmic vacuolization and apoptotic body formation .
Selective Recognition of Pr3+: Certain hydrazinecarbothioamides can be used to detect trace amounts of praseodymium ions (Pr3+) in solutions via fluorescence spectroscopy . For example, (E)-2-(1-(4-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene)hydrazinecarbothioamide enhances fluorescence emission intensity upon binding to Pr3+ ions, making it a useful fluorescent probe .
Melanogenesis Inhibition: Hydrazinecarbothioamides have been investigated for their ability to inhibit melanogenesis in melanoma cells . Studies on ketonethiosemicarbazones have revealed structure-activity relationships for melanogenesis inhibition, indicating that the benzylidene hydrogen in aldehydethiosemicarbazones can be replaced by hydrophobic groups to modulate their activity .
Anticonvulsant Activity: Novel N-(4-substituted phenyl)-2-[4-(substituted) benzylidene]-hydrazinecarbothioamides have been synthesized and evaluated for anticonvulsant activity . These compounds have shown activity in seizure models, suggesting their potential as anticonvulsant agents .
Antimycobacterial Activity: Hydrazinecarbothioamide derivatives have been tested for in vitro activity against tubercular and non-tubercular mycobacterium species . Specific compounds, such as N-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide, have demonstrated activity against mycobacteria .
Mechanism of Action
The mechanism of action of hydrazinecarbothioamide, 2-[(3-hydroxyphenyl)methylene]- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biomolecules, affecting their function. The exact pathways and molecular targets are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
Key Observations :
Cytotoxicity
- Target Compound : Preliminary studies suggest moderate activity against MCF-7 breast cancer cells (IC50 ~25 µM), attributed to ROS generation via the –OH group .
- Benzyl-Indole Hybrids : Exhibit higher potency (IC50 ~10 µM) due to lipophilic indole moieties enhancing membrane permeability .
- 3-Chlorophenyl-Nitro Analogs : Show reduced efficacy (IC50 >50 µM) despite strong electrophilicity, likely due to poor solubility .
Antioxidant Activity
- The 3-hydroxyphenyl derivative demonstrates significant DPPH radical scavenging (EC50 ~15 µM), outperforming methoxy-substituted analogs (EC50 ~30 µM) .
Physicochemical Properties
Biological Activity
Hydrazinecarbothioamide derivatives, particularly those substituted with aromatic groups such as 3-hydroxyphenyl, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of the compound Hydrazinecarbothioamide, 2-[(3-hydroxyphenyl)methylene]- , focusing on its anticancer, antimicrobial, and antiviral properties, supported by relevant case studies and research findings.
Overview of Hydrazinecarbothioamide Derivatives
Hydrazinecarbothioamides are a class of compounds characterized by the presence of a hydrazine moiety attached to a carbothioamide functional group. These compounds have demonstrated a wide range of biological activities, including:
- Anticancer
- Antimicrobial
- Antiviral
- Antitubercular
The structural modifications in these compounds significantly influence their biological efficacy.
Anticancer Activity
Hydrazinecarbothioamide derivatives have shown promising anticancer properties in various studies. For instance, a study assessed the antiproliferative activity of several hydrazinecarbothioamide derivatives against human tumor cell lines such as HeLa (cervical cancer) and CEM (T-lymphocyte leukemia) cells. The most potent derivative exhibited an IC50 value in the low micromolar range (1.9–4.4 μM), indicating strong cytostatic effects against these cancer cells .
Case Study: Cytotoxicity Evaluation
The following table summarizes the cytotoxicity data for selected hydrazinecarbothioamide derivatives against various cancer cell lines:
| Compound ID | Cell Line | IC50 (μM) | Remarks |
|---|---|---|---|
| 5c | HeLa | 1.9 | Most potent against HeLa cells |
| 5a | CEM | 2.5 | Significant cytotoxicity observed |
| 4b | L1210 (murine) | 3.0 | Comparable to standard chemotherapeutics |
| 5d | A549 (lung cancer) | 4.0 | Moderate activity noted |
Antimicrobial Activity
Hydrazinecarbothioamides also exhibit notable antimicrobial properties. A study evaluated several derivatives against common bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives displayed significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 32 μg/mL to 64 μg/mL .
Case Study: Antibacterial Efficacy
The following table presents the MIC values for selected hydrazinecarbothioamide derivatives against various bacterial strains:
| Compound ID | Bacterial Strain | MIC (μg/mL) | Activity Level |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 32 | Effective |
| Compound B | Escherichia coli | 64 | Moderate |
| Compound C | Pseudomonas aeruginosa | 128 | Low |
Antiviral Activity
Research has also indicated that hydrazinecarbothioamides possess antiviral properties. In vitro studies have shown that some derivatives inhibit viral replication in cell cultures, with IC50 values ranging from 11 μM to 20 μM against specific viral strains . This suggests potential applications in antiviral therapy.
The biological activity of hydrazinecarbothioamide derivatives is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Some derivatives act as enzyme inhibitors, affecting pathways crucial for cancer cell proliferation.
- Interaction with DNA : Certain compounds can intercalate into DNA, disrupting replication and transcription processes.
- Oxidative Stress Induction : These compounds may induce oxidative stress in microbial cells, leading to cell death.
Q & A
Q. What are the recommended synthetic routes for preparing 2-[(3-hydroxyphenyl)methylene]hydrazinecarbothioamide and its derivatives?
The compound can be synthesized via condensation reactions between hydrazinecarbothioamide and aromatic aldehydes (e.g., 3-hydroxybenzaldehyde) in absolute ethanol, catalyzed by glacial acetic acid. This method yields Schiff base derivatives with high purity. Subsequent cyclization reactions with reagents like 2-bromo-1-(4-bromophenyl)ethanone in a 2-propanol/DMF mixture can generate heterocyclic derivatives (e.g., thiazoles). Characterization typically involves FT-IR, NMR, and mass spectrometry to confirm structural integrity .
Q. How can spectroscopic techniques validate the structure of this compound and its metal complexes?
- FT-IR : Identify characteristic bands for C=N (1560–1600 cm⁻¹), C=S (1250–1300 cm⁻¹), and phenolic O–H (3200–3500 cm⁻¹).
- NMR : Proton NMR reveals signals for the imine proton (δ 8.2–8.5 ppm) and aromatic protons (δ 6.5–7.5 ppm).
- Mass Spectrometry : Molecular ion peaks ([M]⁺ or [M+H]⁺) confirm molecular weight, while fragmentation patterns adhere to the nitrogen rule for heterocyclic derivatives .
Q. What coordination behaviors are observed when this ligand binds to transition metals?
The ligand acts as a tridentate N,S,O-donor, coordinating via the imine nitrogen, thione sulfur, and phenolic oxygen. For example, with Cu(II) or Ni(II), it forms octahedral or square-planar complexes, as evidenced by magnetic susceptibility and electronic spectroscopy (d-d transitions in UV-Vis spectra). Stability constants and stoichiometry (e.g., 1:2 metal-to-ligand ratios) are determined via Job’s method or molar ratio plots .
Advanced Research Questions
Q. How can computational methods optimize the design of metal complexes for specific applications?
- Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level predicts molecular geometry, frontier molecular orbitals (HOMO-LUMO gaps), and charge distribution. These correlate with experimental UV-Vis spectra and redox properties.
- Molecular Modeling : Software like Chem3D Pro 12.0.2 simulates ligand-metal interactions, predicting binding affinities and stability .
Q. What insights does Hirshfeld surface analysis provide about crystal packing and intermolecular interactions?
Hirshfeld analysis quantifies non-covalent interactions (e.g., O–H···S, N–H···O) in the crystal lattice. For a related hydrazinecarbothioamide derivative, close contacts (≤3.0 Å) revealed 42% H-bonding contributions, while fingerprint plots differentiated π-π stacking (C···C contacts) from van der Waals interactions. This aids in understanding solubility and stability for crystallographic refinement using SHELX .
Q. What methodologies assess the corrosion inhibition efficacy of this compound on metals?
- Electrochemical Techniques : Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) measure inhibition efficiency (%) in acidic media. For mild steel in 1 M HCl, derivatives of this ligand achieved >90% inhibition at 10⁻³ M by adsorbing onto the metal surface via Langmuir isotherm behavior.
- Surface Analysis : Scanning electron microscopy (SEM) and atomic force microscopy (AFM) validate the formation of protective films .
Q. How are structural contradictions resolved in crystallographic studies of similar compounds?
Discrepancies in bond lengths or angles (e.g., C=N vs. C–N) are addressed via:
- High-Resolution Data : Collecting data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
- SHELX Refinement : Using SHELXL for least-squares refinement with anisotropic displacement parameters. Twinning or disorder is modeled using the TWIN/BASF commands .
Methodological Notes
- Synthesis Optimization : Reflux times (8–12 hours) and solvent polarity critically influence yield. Ethanol/water mixtures reduce byproduct formation compared to DMF .
- Crystallography : SHELXTL (Bruker) or Olex2 are preferred for small-molecule refinement. For macromolecules, high-resolution data (≤1.0 Å) improves accuracy .
- Toxicity Mitigation : Use PPE (gloves, masks) and fume hoods during synthesis due to potential irritancy. Waste disposal must comply with EPA/DOT guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
